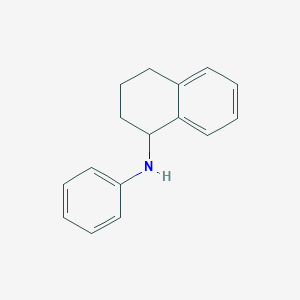

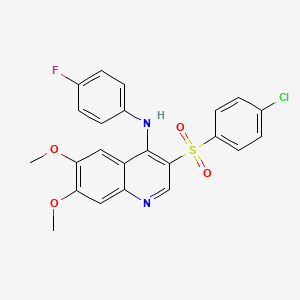

![molecular formula C23H13ClN4OS B2566986 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 441291-06-1](/img/structure/B2566986.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives are a class of compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, a Rh (II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles can provide quinazoline derivatives .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions on the cyclic compounds . For instance, the structure of 2-(tetrahydrobenzimidazolium[1,2-c]quinazolin-5-yl)phenol bromide has been determined, where the quinazoline ring adopts a chair conformation .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the synthesis of 6-substituted benzimidazo[1,2-c]quinazolines was accomplished through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (DMAC) using microwave irradiation and in the absence of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. For instance, quinazoline is a light yellow crystalline solid .科学的研究の応用

Cyclooxygenase-2 (COX-2) Inhibition

The compound has been investigated as a potential COX-2 inhibitor. COX enzymes play a crucial role in the biosynthesis of prostaglandins (PGs), which are involved in inflammation. Specifically, COX-2 is an inducible enzyme overexpressed in inflammatory sites. In a study, this compound was synthesized and evaluated for its COX-2 inhibitory effects. Notably, compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibited a remarkable COX-2 inhibitory effect with an IC50 value of 0.05 μM, surpassing the reference drug celecoxib (IC50: 0.06 μM) .

Detection of Peroxynitrite (ONOO-)

Another application involves the synthesis of a novel probe based on a dihydro-benzo[4,5]imidazo[1,2-c]quinazoline scaffold. This probe selectively responds to peroxynitrite (ONOO-) in aqueous solution. It exhibits aggregation-induced ratiometric emission (AIRE) and rapid response time, making it a potential tool for detecting ONOO- .

Multi-Kinase Inhibition and Anti-Proliferative Activity

Among the derivatives of this compound, one specific derivative (Compound 4) demonstrated potent multi-kinase inhibitory activity. Additionally, it exhibited effective cellular anti-proliferative effects against various cancer cell lines .

Aggregation-Induced Emission (AIE) Luminogen

The presence of a benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, resulting in a unique type of AIE luminogen. These compounds exhibit strong solid-state fluorescence with high quantum yields (up to 88.80%) .

Simple and Scalable Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines

This compound class can be synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates using an I2-mediated direct sp3 C–H amination reaction. The synthetic strategy avoids transition metals, is operationally straightforward, and provides high yields .

作用機序

Target of Action

Similar compounds have been reported to exhibit activity against anaplastic lymphoma kinase .

Mode of Action

It is suggested that the compound might interact with its targets through intercalation .

Biochemical Pathways

Similar compounds have been reported to inhibit cell growth, possibly affecting cell cycle regulation and apoptosis pathways .

Result of Action

Similar compounds have been reported to exhibit good activities against various cancer cell lines, including hep-g2 (human liver cancer), t-24 (human bladder cancer cell), and sk-ov-3 (human ovarian cancer) cell lines .

将来の方向性

特性

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClN4OS/c24-19-14-8-2-6-12-18(14)30-20(19)22(29)27-23-26-15-9-3-1-7-13(15)21-25-16-10-4-5-11-17(16)28(21)23/h1-12H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGNMTUOHUJOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(C6=CC=CC=C6S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

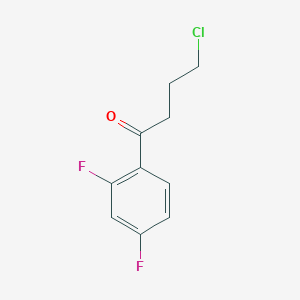

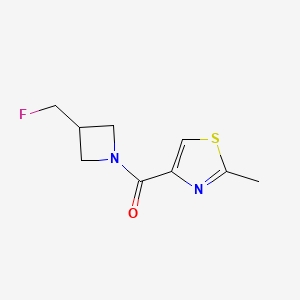

![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)

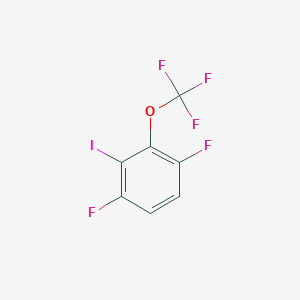

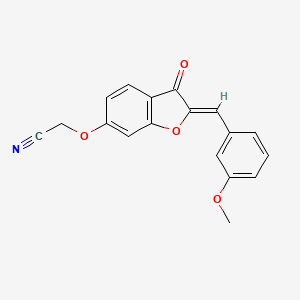

![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)

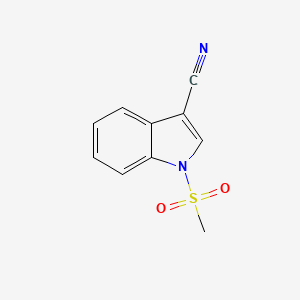

![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)

![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)

![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)